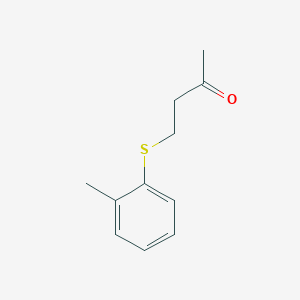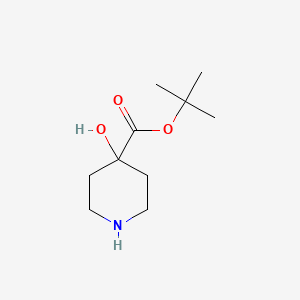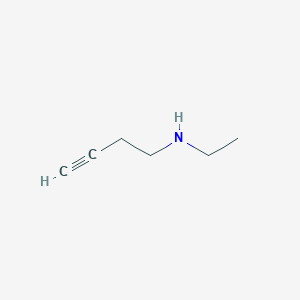
(But-3-yn-1-yl)(ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-3-yn-1-yl)(ethyl)amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group attached to a but-3-yn-1-yl and an ethyl group. This compound is of interest due to its unique structure, which combines an alkyne and an amine, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)(ethyl)amine can be achieved through several methods. One common approach involves the reaction of but-3-yn-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like acetonitrile. Another method involves the reductive amination of but-3-yn-1-aldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of but-3-yn-1-nitrile followed by alkylation with ethyl halides is another potential route. The choice of method depends on factors such as cost, availability of raw materials, and desired purity.
化学反応の分析
Types of Reactions
(But-3-yn-1-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the alkyne group can yield the corresponding alkane or alkene, depending on the conditions and catalysts used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, isocyanates.
Major Products
Oxidation: But-3-yn-1-nitrile, but-3-yn-1-amide.
Reduction: But-3-ene-1-yl(ethyl)amine, butyl(ethyl)amine.
Substitution: N-ethylbut-3-yn-1-ylamide, N-ethylbut-3-yn-1-ylcarbamate.
科学的研究の応用
(But-3-yn-1-yl)(ethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
作用機序
The mechanism of action of (But-3-yn-1-yl)(ethyl)amine depends on its specific application. In biological systems, it may act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The alkyne group can undergo cycloaddition reactions, forming stable adducts with biological targets. The amino group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, influencing their function.
類似化合物との比較
Similar Compounds
But-3-yn-1-amine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
Ethylamine: Lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Propargylamine: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
(But-3-yn-1-yl)(ethyl)amine is unique due to the presence of both an alkyne and an ethyl group, providing a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis, capable of participating in a wide range of chemical reactions.
特性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC名 |
N-ethylbut-3-yn-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3 |
InChIキー |
UUXYNMAXFOIMGQ-UHFFFAOYSA-N |
正規SMILES |
CCNCCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
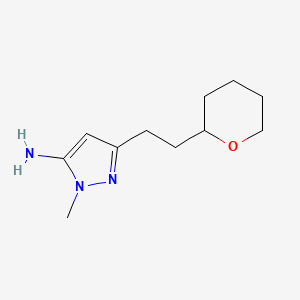
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
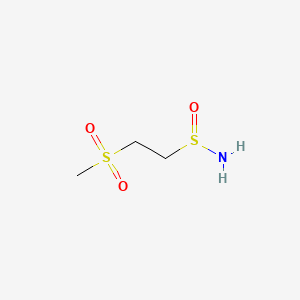
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)

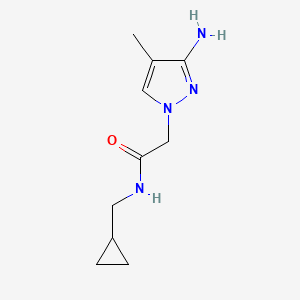
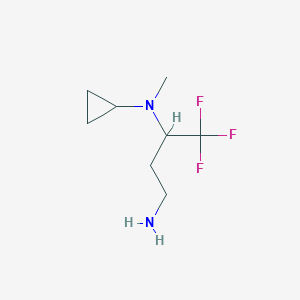
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
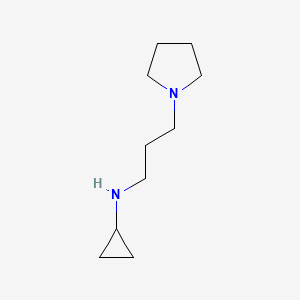
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
